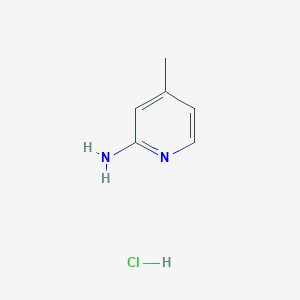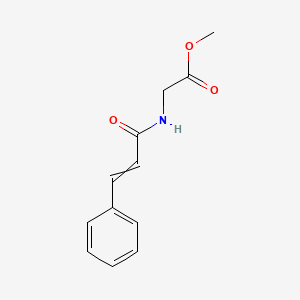
ethyl 3-(3-bromophenyl)propiolate
Descripción general
Descripción
ethyl 3-(3-bromophenyl)propiolate is an organic compound with the molecular formula C11H9BrO2 It is a derivative of ethyl prop-2-ynoate, where a bromophenyl group is attached to the third carbon of the prop-2-ynoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ethyl 3-(3-bromophenyl)propiolate can be synthesized through several methods. One common approach involves the reaction of ethyl prop-2-ynoate with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of ethyl 3-(3-bromophenyl)prop-2-ynoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-(3-bromophenyl)propiolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Various substituted phenylprop-2-ynoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Aplicaciones Científicas De Investigación
ethyl 3-(3-bromophenyl)propiolate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-bromophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the prop-2-ynoate moiety can participate in covalent interactions or undergo metabolic transformations.
Comparación Con Compuestos Similares
ethyl 3-(3-bromophenyl)propiolate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)prop-2-ynoate: Similar structure but with the bromine atom at the para position.
Ethyl 3-(3-chlorophenyl)prop-2-ynoate: Chlorine atom instead of bromine.
Ethyl 3-(3-methylphenyl)prop-2-ynoate: Methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H9BrO2 |
|---|---|
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
ethyl 3-(3-bromophenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2H2,1H3 |
Clave InChI |
BIQLGUPFBOIPRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(Trifluoromethyl)phenyl]anthracene](/img/structure/B8690526.png)



![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylMethoxy)-6-[(4-Methoxyphenyl)Methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-diMethylethyl ester, (3S)-](/img/structure/B8690543.png)
![Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate](/img/structure/B8690552.png)





![1-(6-Amino-1,4,4A,9A-tetrahydrobenzofuro[2,3-C]pyridin-2(3H)-YL)ethanone](/img/structure/B8690609.png)
